![molecular formula C17H14N8O3 B362436 5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-12-8](/img/structure/B362436.png)

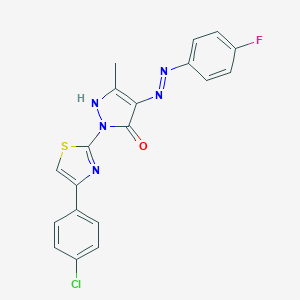

5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidine is an important and versatile scaffold in drug design and discovery . It is a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds often involves the use of nanocatalysts . For example, magnesium oxide nanoparticles have been used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno[4,3-b]chromen-6-one derivatives, and spiro[indoline-3,4’-[1,3]dithiine] derivatives .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research into the synthetic pathways and chemical properties of heterocyclic compounds, such as pyrimidines, pyrazolo[1,5-a]pyrimidines, and other related structures, reveals a rich field of study. These compounds often serve as key intermediates for the synthesis of various bioactive molecules and pharmaceuticals. For instance, studies highlight the fascinating variability in the chemistry and properties of compounds containing pyrimidine rings, emphasizing their applications in medicinal chemistry due to broad biological activities (Boča, Jameson, & Linert, 2011). Similarly, research on pyrimido[4,5-b]quinolines, a closely related heterocyclic system, discusses their synthesis from barbituric acid derivatives, showcasing the diverse synthetic routes and potential for generating biologically active compounds (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Pharmacological Activities

Heterocyclic compounds featuring pyrimidine and tetrazolo[1,5-a]pyrimidine frameworks are extensively studied for their pharmacological potentials. Pyrimidine derivatives, in particular, have been identified as possessing a wide range of pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory effects. For instance, the review of pyrimidine derivatives as pharmacologically active compounds discusses their application in medical practice across various therapeutic categories, highlighting the versatility of the pyrimidine core in drug development (Chiriapkin, 2022). This suggests that compounds similar to "5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide" could potentially be explored for their bioactivity, given the pharmacological relevance of their core structures.

Potential Applications

The literature also touches upon the application of heterocyclic compounds in the development of optoelectronic materials, highlighting the use of quinazolines and pyrimidines in the fabrication of materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This review underscores the importance of incorporating heterocyclic motifs, like pyrimidine, into π-extended conjugated systems for creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This suggests avenues for exploring the utility of "this compound" and related compounds in materials science and engineering.

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-methyl-7-(3-nitrophenyl)-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N8O3/c1-10-14(16(26)20-12-5-3-7-18-9-12)15(24-17(19-10)21-22-23-24)11-4-2-6-13(8-11)25(27)28/h2-9,15H,1H3,(H,20,26)(H,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNSPKSEXFXHFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B362356.png)

![2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B362369.png)

![N-hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362375.png)

![Ethyl 2-{[(4-methoxyanilino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B362376.png)

![N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide](/img/structure/B362380.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B362395.png)